A Technical Guide to the Synthesis and Properties of Thiol-PEG2-t-butyl Ester
A Technical Guide to the Synthesis and Properties of Thiol-PEG2-t-butyl Ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiol-PEG2-t-butyl ester (CAS: 1398044-50-2) is a heterobifunctional crosslinker integral to advancements in bioconjugation, drug delivery, and materials science.[1] Its structure, featuring a terminal thiol group and a protected carboxylic acid, allows for the sequential and controlled linkage of molecules. The polyethylene (B3416737) glycol (PEG) spacer enhances aqueous solubility and reduces non-specific protein binding. This guide provides a comprehensive overview of the synthesis and physicochemical properties of Thiol-PEG2-t-butyl ester, including detailed experimental protocols and characterization data.
Physicochemical Properties
Thiol-PEG2-t-butyl ester is a versatile molecule used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] The key functional groups are a terminal thiol, which can react with maleimides, and a t-butyl ester that can be deprotected under acidic conditions.[2]
| Property | Value | Reference |
| CAS Number | 1398044-50-2 | [3] |
| Molecular Formula | C₁₁H₂₂O₄S | [3] |
| Molecular Weight | 250.35 g/mol | [3] |
| Appearance | Liquid or Low-Melting Solid | |
| Solubility | Soluble in Water, DMSO, DCM, DMF | [4] |
| Storage Conditions | -20°C, under inert gas | [2] |
Note: Some properties are based on typical observations for similar PEGylated compounds, as specific experimental values for melting point and appearance are not consistently reported in publicly available literature.
Synthesis of Thiol-PEG2-t-butyl Ester
The synthesis of Thiol-PEG2-t-butyl ester is typically achieved through a two-step process starting from a suitable precursor like tert-butyl 2-(2-(2-hydroxyethoxy)ethoxy)acetate. The hydroxyl group is first converted into a good leaving group, commonly a tosylate. Subsequently, the tosyl group is displaced by a thiol nucleophile.
Logical Workflow for Synthesis
Caption: Synthesis workflow for Thiol-PEG2-t-butyl ester.
Experimental Protocols
The following protocols are adapted from established methods for the synthesis of similar PEG-thiol derivatives.
Step 1: Synthesis of Tosyl-PEG2-t-butyl ester
This procedure is based on the general method for tosylating polyethylene glycols.
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Materials:
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tert-Butyl 2-(2-(2-hydroxyethoxy)ethoxy)acetate
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p-Toluenesulfonyl chloride (TsCl)
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Pyridine
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Dichloromethane (DCM)
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0.1 N HCl solution
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate (B86663) (MgSO₄)
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Procedure:
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Dissolve tert-butyl 2-(2-(2-hydroxyethoxy)ethoxy)acetate in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
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Cool the mixture to 0°C in an ice bath.
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Add pyridine to the solution, followed by the dropwise addition of a solution of p-toluenesulfonyl chloride in DCM.
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Allow the reaction mixture to warm to room temperature and stir overnight.
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Wash the reaction mixture sequentially with 0.1 N HCl solution, saturated sodium bicarbonate solution, and brine.
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Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude Tosyl-PEG2-t-butyl ester.
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Purify the product by flash column chromatography on silica (B1680970) gel.
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Step 2: Synthesis of Thiol-PEG2-t-butyl ester via Thioacetate Intermediate
This method involves the nucleophilic substitution of the tosyl group with thioacetate, followed by hydrolysis to yield the free thiol. This is often preferred as the thioacetate intermediate is more stable and less prone to oxidation than the free thiol.
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Materials:
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Tosyl-PEG2-t-butyl ester
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Potassium thioacetate
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Dimethylformamide (DMF)
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Ammonia (B1221849) in Methanol (B129727) or other suitable base for hydrolysis
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Ethyl acetate
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Water
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
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Procedure:
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Dissolve Tosyl-PEG2-t-butyl ester in anhydrous DMF.
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Add potassium thioacetate to the solution and stir the mixture at room temperature for several hours until the reaction is complete (monitored by TLC or LC-MS).
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Pour the reaction mixture into water and extract with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the S-Acetyl-PEG2-t-butyl ester intermediate.
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Dissolve the intermediate in methanol and add a solution of ammonia in methanol.
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Stir the mixture at room temperature under an inert atmosphere until the deacetylation is complete.
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Remove the solvent under reduced pressure to yield the final product, Thiol-PEG2-t-butyl ester. Further purification can be performed by chromatography if necessary.
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Molecular Structure and Reactivity
The utility of Thiol-PEG2-t-butyl ester stems from its two distinct functional ends, allowing for controlled, stepwise conjugation reactions.
Caption: Functional groups and reactivity of Thiol-PEG2-t-butyl ester.
The thiol group is nucleophilic and readily reacts with electrophiles such as maleimides, iodoacetamides, and vinyl sulfones to form stable thioether bonds. This reaction is highly efficient and specific, making it a popular choice for attaching molecules to cysteine residues in proteins or other thiol-containing biomolecules.
The tert-butyl ester serves as a protecting group for the carboxylic acid functionality. It is stable under a wide range of conditions but can be selectively cleaved under acidic conditions, such as with trifluoroacetic acid (TFA), to reveal the free carboxylic acid. This allows for subsequent conjugation reactions, for example, through amide bond formation with primary amines using carbodiimide (B86325) chemistry (e.g., EDC/NHS).
Applications in Research and Development
The unique properties of Thiol-PEG2-t-butyl ester make it a valuable tool in several areas:
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PROTACs Development: As a bifunctional linker, it can connect a target protein-binding ligand and an E3 ligase-binding ligand, facilitating the targeted degradation of proteins.
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Antibody-Drug Conjugates (ADCs): The thiol group can be used to conjugate cytotoxic drugs to antibodies, while the deprotected carboxylic acid can be used to attach imaging agents or other moieties.
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Surface Modification: The thiol group has a strong affinity for gold surfaces, allowing for the functionalization of nanoparticles and biosensors. The PEG spacer reduces non-specific binding to the surface.
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Hydrogel Formation: Thiol-containing PEGs can be crosslinked with other polymers to form hydrogels for tissue engineering and controlled drug release applications.
Conclusion
Thiol-PEG2-t-butyl ester is a key enabling reagent for advanced applications in the life sciences. Its well-defined structure, solubility, and dual-functionality provide researchers with a versatile building block for constructing complex molecular architectures. The synthetic routes are well-established, allowing for its preparation in the laboratory, and its predictable reactivity ensures its utility in a wide array of conjugation strategies.
